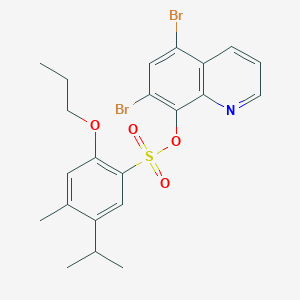

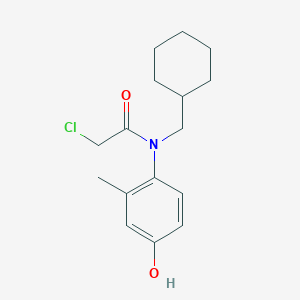

![molecular formula C23H23N3O4S2 B2530207 N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-10-2](/img/structure/B2530207.png)

N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do explore similar acetamide derivatives with significant biological properties, such as anticancer activities and opioid agonist effects.

Synthesis Analysis

The synthesis of acetamide derivatives can involve linear synthesis methods, as seen in the first paper, where novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and characterized by various spectroscopic methods . Similarly, the second paper describes a two-step approach involving rhodium-catalysed hydroformylation and Staudinger reaction conditions to prepare biologically relevant functionalised acetamides . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The first paper provides insights into the structure-activity relationship by characterizing the synthesized compounds through LCMS, IR, 1H, and 13C spectroscopies . These techniques could be employed to analyze the molecular structure of "N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" to understand its potential biological properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are complex and require precise conditions. The second paper's use of rhodium-catalysed hydroformylation indicates the importance of catalysts in facilitating these reactions . Understanding the chemical reactions that lead to the formation of the compound would be essential for its successful synthesis and optimization.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The first paper's evaluation of cytotoxicity on various cell lines provides a glimpse into the biological properties that could be expected from similar compounds . The third paper's exploration of opioid kappa agonists also suggests that the structural elements of acetamide derivatives are critical for their selective biological activities . These properties would need to be thoroughly analyzed for "N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" to assess its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

Research has focused on synthesizing novel compounds derived from or related to N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide for their potential therapeutic applications. For instance, the study by Hafez and El-Gazzar (2017) synthesized a series of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives to evaluate their antitumor activity. This research demonstrated that the majority of these newly synthesized compounds displayed potent anticancer activity, comparable to doxorubicin, against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Biological Activities and Applications

The exploration of biological activities and potential therapeutic applications forms a significant part of the research on N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and its derivatives. For example, the work by Severina et al. (2020) focused on the synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This study highlighted the process of designing compounds based on the structural framework of thienopyrimidines and evaluating their interaction with biological targets associated with anticonvulsant activity (Severina et al., 2020).

properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-3-30-19-10-5-4-9-17(19)24-20(27)14-32-23-25-18-11-12-31-21(18)22(28)26(23)15-7-6-8-16(13-15)29-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGYHKQXPHLZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

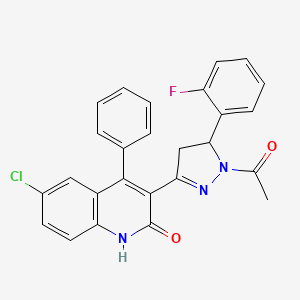

![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)

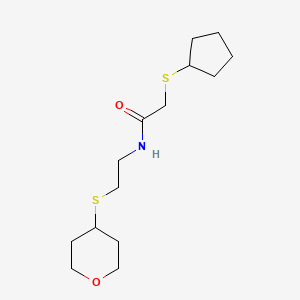

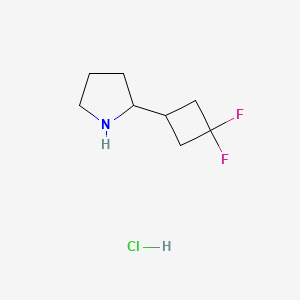

![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)

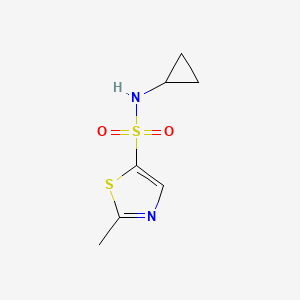

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2530134.png)

![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)

![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)

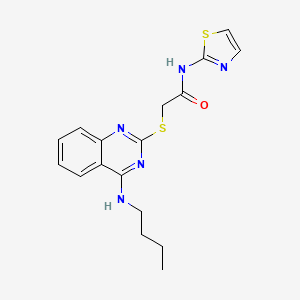

![ethyl 3-[3-(1H-imidazol-1-yl)propyl]-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2530146.png)